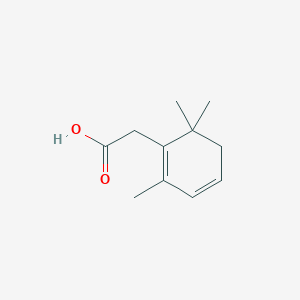
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of cyclohexadiene and is characterized by its unique structure, which includes a cyclohexadiene ring substituted with three methyl groups and an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: 2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclohexadiene ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, homosafranic acid is produced using large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The raw materials are carefully selected, and the reaction parameters are controlled to minimize impurities and maximize yield.
化学反応の分析
Types of Reactions: 2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert homosafranic acid into alcohols or alkanes.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of esters and amides.
科学的研究の応用
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which homosafranic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can modulate enzyme activities, alter gene expression, and affect cellular signaling pathways. These interactions lead to various biological effects, such as antimicrobial and anti-inflammatory activities.
類似化合物との比較
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid is unique due to its specific structural features and chemical properties. Similar compounds include:
Safranic acid: Differing in the position and number of substituents on the cyclohexadiene ring.
Cinnamic acid: Similar in having an aromatic ring with an acetic acid moiety but differs in the type of ring structure.
Ferulic acid: Contains a similar acetic acid moiety but has different substituents on the aromatic ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of homosafranic acid.
特性
CAS番号 |
19355-56-7 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-5H,6-7H2,1-3H3,(H,12,13) |
InChIキー |
PKZYYSWUCZAZLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
正規SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















